Thiazole-4-carbothioamide
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Overview
Description
Thiazole-4-Carbothioic Acid Amide is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Synthesis Analysis
The synthesis of Thiazole-4-Carbothioic Acid Amide involves a series of reactions. For instance, a series of 2-amino-thiazole-4-carboxamides were designed and synthesized based on the structure of cemadotin . These compounds were characterized by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole-4-Carbothioic Acid Amide can undergo various chemical reactions. For example, three-component reactions of enaminoesters, fluorodibromoiamides/ester, and sulfur provide thiazoles and isothiazoles via two C-F bond cleavages along with the formation of new C-S, C-N, and N-S bonds .Physical and Chemical Properties Analysis
Thiazole-4-Carbothioic Acid Amide has a melting point of 195-197℃ (ethanol) and a boiling point of 295.3±32.0 °C (Predicted) . It has a density of 1.461±0.06 g/cm3 (20 ºC 760 Torr) .Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
Thiazole-4-Carbothioic Acid Amide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, Thiazole-4-Carbothioic Acid Amide can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications .
Cellular Effects
Thiazole-4-Carbothioic Acid Amide exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, Thiazole-4-Carbothioic Acid Amide can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of Thiazole-4-Carbothioic Acid Amide involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, Thiazole-4-Carbothioic Acid Amide has been shown to inhibit certain kinases, leading to changes in phosphorylation patterns and downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thiazole-4-Carbothioic Acid Amide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Thiazole-4-Carbothioic Acid Amide can degrade under certain conditions, leading to a decrease in its biological activity. The compound’s stability can be enhanced through chemical modifications, thereby prolonging its effects in vitro and in vivo .
Dosage Effects in Animal Models
The effects of Thiazole-4-Carbothioic Acid Amide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or antitumor activity. At higher doses, Thiazole-4-Carbothioic Acid Amide can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing its potential side effects .
Metabolic Pathways
Thiazole-4-Carbothioic Acid Amide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes. Additionally, Thiazole-4-Carbothioic Acid Amide can affect the levels of specific metabolites, thereby altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of Thiazole-4-Carbothioic Acid Amide within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution. Additionally, Thiazole-4-Carbothioic Acid Amide can accumulate in certain cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
Thiazole-4-Carbothioic Acid Amide exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, Thiazole-4-Carbothioic Acid Amide may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
1,3-thiazole-4-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQQSPURSLWWMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515721 |
Source
|
Record name | 1,3-Thiazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80653-66-3 |
Source
|
Record name | 1,3-Thiazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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